molecular formula C12H17BrOZn B14885556 3-[(n-Pentyloxy)methyl]phenylZinc bromide

3-[(n-Pentyloxy)methyl]phenylZinc bromide

Cat. No.: B14885556
M. Wt: 322.5 g/mol
InChI Key: HVEHPVZMINANSF-UHFFFAOYSA-M
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Description

3-[(n-pentyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(n-pentyloxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(n-pentyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-[(n-pentyloxy)methyl]bromobenzene+Zn3-[(n-pentyloxy)methyl]phenylzinc bromide\text{3-[(n-pentyloxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{this compound} 3-[(n-pentyloxy)methyl]bromobenzene+Zn→3-[(n-pentyloxy)methyl]phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(n-pentyloxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling to form biaryl compounds.

Common Reagents and Conditions

    Electrophiles: Alkyl halides, aryl halides, and acyl chlorides.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from reactions involving this compound include substituted aromatic compounds and complex organic molecules used in pharmaceuticals and materials science.

Scientific Research Applications

3-[(n-pentyloxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: It serves as a building block for bioactive compounds and molecular probes.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 3-[(n-pentyloxy)methyl]phenylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through nucleophilic substitution and coupling reactions. The organozinc compound acts as a nucleophile, attacking electrophilic centers in the reactants. The presence of catalysts like palladium or nickel facilitates the reaction by lowering the activation energy and increasing the reaction rate.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(n-butoxy)methyl]phenylzinc bromide
  • 3-[(n-hexyloxy)methyl]phenylzinc bromide
  • 3-[(n-octyloxy)methyl]phenylzinc bromide

Uniqueness

Compared to similar compounds, 3-[(n-pentyloxy)methyl]phenylzinc bromide offers a balance of reactivity and stability, making it suitable for a wide range of synthetic applications. Its unique structure allows for the formation of specific carbon-carbon bonds that are essential in the synthesis of complex organic molecules.

Properties

Molecular Formula

C12H17BrOZn

Molecular Weight

322.5 g/mol

IUPAC Name

bromozinc(1+);pentoxymethylbenzene

InChI

InChI=1S/C12H17O.BrH.Zn/c1-2-3-7-10-13-11-12-8-5-4-6-9-12;;/h4-5,8-9H,2-3,7,10-11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

HVEHPVZMINANSF-UHFFFAOYSA-M

Canonical SMILES

CCCCCOCC1=CC=C[C-]=C1.[Zn+]Br

Origin of Product

United States

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